molecular formula C13H12O2 B3051696 Naphthalen-2-ylmethyl acetate CAS No. 35480-23-0

Naphthalen-2-ylmethyl acetate

Cat. No.: B3051696
CAS No.: 35480-23-0
M. Wt: 200.23 g/mol
InChI Key: HKBNQGIZBGLLAL-UHFFFAOYSA-N
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Description

Naphthalen-2-ylmethyl acetate is an organic compound with the molecular formula C13H12O2. It is a derivative of naphthalene, where the naphthalene ring is substituted with a methyl acetate group at the second position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Mechanism of Action

Target of Action

It is known to be used as a protecting group in carbohydrate synthesis . This suggests that its targets could be enzymes involved in carbohydrate metabolism.

Mode of Action

It is known to be used as a protecting group in carbohydrate synthesis . Protecting groups are typically used to temporarily block certain functional groups from reacting. In the case of 2-Naphthylmethyl acetate, it may interact with its targets by blocking their active sites, thereby preventing them from participating in reactions until the protecting group is removed.

Biochemical Pathways

Given its use as a protecting group in carbohydrate synthesis , it is likely involved in the metabolic pathways of carbohydrates

Pharmacokinetics

The pharmacokinetics of a compound can be influenced by its relative hydrophobicity . More hydrophilic compounds tend to have slower plasma clearance compared to more hydrophobic compounds .

Result of Action

As a protecting group in carbohydrate synthesis , it likely plays a role in regulating the timing and location of certain biochemical reactions. This could have various downstream effects on cellular function and metabolism.

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound. For instance, factors such as soil total phosphorus, altitude, diurnal temperature range, monthly mean temperature, precipitation, and effective accumulated temperature can affect the bacterial community structure . .

Preparation Methods

Synthetic Routes and Reaction Conditions

Naphthalen-2-ylmethyl acetate can be synthesized through several methods. One common method involves the reaction of 2-(bromomethyl)naphthalene with potassium acetate. The reaction typically takes place in an organic solvent such as dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Naphthalen-2-ylmethyl acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form naphthalen-2-ylacetic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield naphthalen-2-ylmethanol using reducing agents like lithium aluminum hydride.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in ethanol for nucleophilic substitution.

Major Products

    Oxidation: Naphthalen-2-ylacetic acid.

    Reduction: Naphthalen-2-ylmethanol.

    Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

Naphthalen-2-ylmethyl acetate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Naphthalen-1-ylmethyl acetate: Similar structure but with the acetate group at the first position.

    Naphthalen-2-ylacetic acid: Oxidized form of naphthalen-2-ylmethyl acetate.

    Naphthalen-2-ylmethanol: Reduced form of this compound.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and physical properties. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

naphthalen-2-ylmethyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2/c1-10(14)15-9-11-6-7-12-4-2-3-5-13(12)8-11/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKBNQGIZBGLLAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=CC2=CC=CC=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90325092
Record name naphthalen-2-ylmethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90325092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35480-23-0
Record name NSC408616
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408616
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name naphthalen-2-ylmethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90325092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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